molecular formula C5H3Cl2N3O B1604898 4,6-Dichloropyrimidine-5-carboxamide CAS No. 911461-47-7

4,6-Dichloropyrimidine-5-carboxamide

Cat. No.: B1604898
CAS No.: 911461-47-7
M. Wt: 192 g/mol
InChI Key: QYAHLZVZKDGUAW-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-carboxamide is a derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties . The presence of chlorine atoms at positions 4 and 6, along with a carboxamide group at position 5, makes this compound a compound of interest in various scientific research fields.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4,6-Dichloropyrimidine-5-carboxamide . For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound, potentially affecting its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dichloropyrimidine with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of 4,6-Dichloropyrimidine-5-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloropyrimidine-5-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets .

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-2(5(8)11)4(7)10-1-9-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHLZVZKDGUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344914
Record name 4,6-dichloropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911461-47-7
Record name 4,6-Dichloro-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911461-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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